An In-depth Technical Guide to (Ethylamino)acetonitrile and its Analogs
An In-depth Technical Guide to (Ethylamino)acetonitrile and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Ambiguities of (Ethylamino)acetonitrile
This guide, therefore, aims to provide a thorough understanding of this chemical space by first addressing the likely intended compound, 2-(ethylamino)acetonitrile, within the context of available information. Subsequently, it will delve into a detailed examination of its close and well-characterized analog, 2-(diethylamino)acetonitrile, for which a wealth of physicochemical and procedural data exists. This comparative approach ensures that the reader gains a robust and actionable understanding of the synthesis, properties, and reactivity of this class of α-aminonitriles.
Part 1: The Elusive 2-(Ethylamino)acetonitrile: What We Know
While a comprehensive experimental profile of 2-(ethylamino)acetonitrile remains elusive, its fundamental properties can be inferred from its structure and comparison with analogs.
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂ | [1] |
| Molecular Weight | 84.12 g/mol | [1] |
| IUPAC Name | 2-(ethylamino)acetonitrile | N/A |
| CAS Number | Not Assigned | N/A |
The synthesis of 2-(ethylamino)acetonitrile would likely follow the well-established Strecker synthesis, a versatile method for the preparation of α-aminonitriles.[2][3] This reaction involves the one-pot, three-component condensation of an aldehyde (in this case, formaldehyde), a primary or secondary amine (ethylamine), and a cyanide source (such as hydrogen cyanide or an alkali metal cyanide).[3]
Part 2: A Detailed Profile of a Close Analog: 2-(Diethylamino)acetonitrile
To provide a more concrete and data-rich perspective, we will now focus on the well-documented diethyl analog, 2-(diethylamino)acetonitrile.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂ | [4] |
| Molecular Weight | 112.17 g/mol | [4] |
| CAS Number | 3010-02-4 | [4] |
| Boiling Point | 61-63 °C at 14 mmHg | [5] |
| Refractive Index (n²⁵D) | 1.4230 | [5] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Solubility | Miscible with many organic solvents | [5] |
Synthesis of 2-(Diethylamino)acetonitrile: A Validated Protocol
The synthesis of 2-(diethylamino)acetonitrile is well-documented in Organic Syntheses, providing a reliable and scalable procedure.[5] The reaction is a variation of the Strecker synthesis.
Reaction Scheme:
Figure 1: Synthesis of 2-(diethylamino)acetonitrile.
Step-by-Step Methodology: [5]
-
Preparation of the Bisulfite Adduct: In a well-ventilated fume hood, a solution of sodium bisulfite (312 g, 3.0 mol) in water (750 mL) is prepared in a 3-L beaker. To this, a 37-40% formaldehyde solution (225 mL) is added, and the mixture is warmed to 60 °C.
-
Addition of Diethylamine: The solution is cooled to 35 °C, and diethylamine (219 g, 3.0 mol) is added with manual stirring. The mixture is then allowed to stand for 2 hours.
-
Cyanation: A solution of sodium cyanide (147 g, 3.0 mol) in water (400 mL) is carefully added to the reaction mixture with efficient stirring to ensure thorough mixing of the two layers. Caution: This step may evolve poisonous hydrogen cyanide gas and must be performed in a properly functioning fume hood.
-
Workup: After stirring for 1.5 hours, the upper organic layer containing the 2-(diethylamino)acetonitrile is separated.
-
Purification: The crude product is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and purified by vacuum distillation to yield the final product.
Spectral Data for 2-(Diethylamino)acetonitrile
-
Infrared (IR) Spectroscopy: The IR spectrum of 2-(diethylamino)acetonitrile will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretch, typically in the range of 2210-2260 cm⁻¹. The spectrum will also show C-H stretching and bending vibrations for the ethyl groups.[4]
-
Mass Spectrometry: The electron ionization mass spectrum will show the molecular ion peak (M⁺) at m/z = 112. The fragmentation pattern will likely involve the loss of an ethyl group or other characteristic fragments.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) of the ethyl groups, coupled to each other. A singlet will be present for the methylene protons adjacent to the nitrile group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl, methylene, and nitrile carbons.
-
Part 3: General Reactivity of α-Aminonitriles
α-Aminonitriles are versatile synthetic intermediates due to the presence of both an amino and a nitrile functional group.
Hydrolysis to α-Amino Acids
A primary application of α-aminonitriles is their hydrolysis to α-amino acids. This transformation can be achieved under either acidic or basic conditions.[2][3]
Reaction Scheme:
Figure 2: Hydrolysis of an α-aminonitrile to an α-amino acid.
This reaction proceeds through the hydrolysis of the nitrile group to a carboxylic acid. The stability of the amino group under these conditions is a key consideration in reaction design.
Reduction to 1,2-Diamines
The nitrile group can be reduced to a primary amine, yielding a 1,2-diamine. This is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[3]
Reaction Scheme:
Figure 3: Reduction of an α-aminonitrile to a 1,2-diamine.
These 1,2-diamines are valuable building blocks in the synthesis of pharmaceuticals and other complex molecules.
Part 4: Safety and Handling
α-Aminonitriles, like all chemicals, must be handled with appropriate safety precautions.
-
Toxicity: These compounds should be considered toxic due to the presence of the nitrile group, which can potentially release cyanide. Handle with care, avoiding inhalation, ingestion, and skin contact.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[8]
-
Handling: All manipulations should be performed in a well-ventilated fume hood.[5]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
While "Acetonitrile, (ethylamino)-" presents an initial ambiguity, a systematic investigation allows for a comprehensive understanding of this class of compounds. By examining the available data for 2-(ethylamino)acetonitrile and leveraging the extensive information on its close analog, 2-(diethylamino)acetonitrile, researchers and drug development professionals can confidently navigate the synthesis, properties, and reactivity of these valuable synthetic intermediates. The protocols and data presented herein provide a solid foundation for the safe and effective use of (ethylamino)acetonitrile and related α-aminonitriles in the laboratory.
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